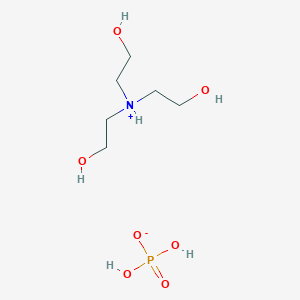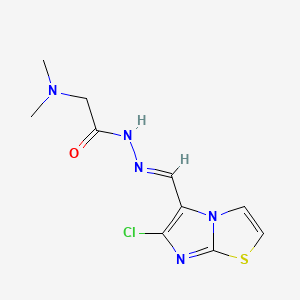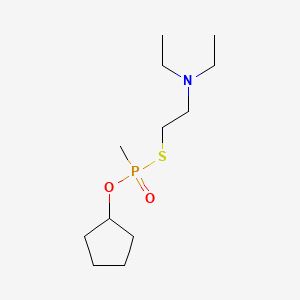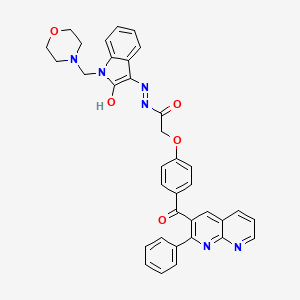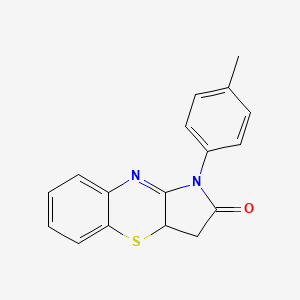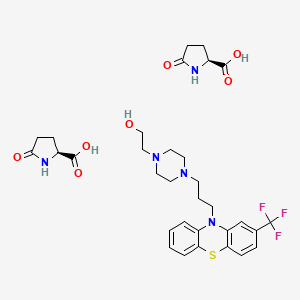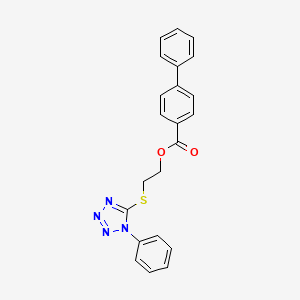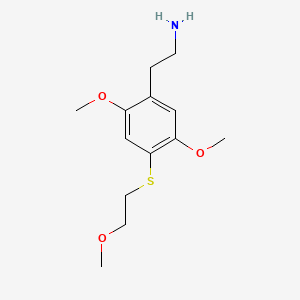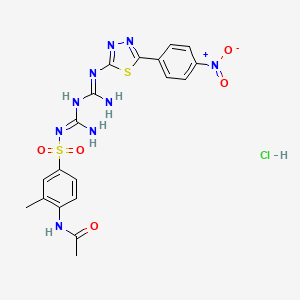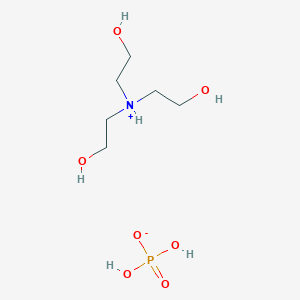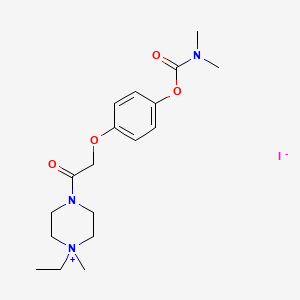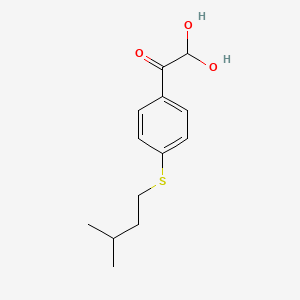
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is an organic compound with the molecular formula C13H18O3S . This compound is characterized by the presence of a phenyl ring substituted with a 3-methylbutylthio group and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- typically involves the reaction of 4-(3-methylbutylthio)phenol with suitable reagents to introduce the ethanone and hydroxyl groups. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of 4-(3-methylbutylthio)phenol using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium dichromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl ring can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 1-(2,4-dihydroxyphenyl)- : This compound has a similar structure but lacks the 3-methylbutylthio group, making it less hydrophobic.
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- : This compound contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
Ethanone, 2,2-dihydroxy-1-(4-((3-methylbutyl)thio)phenyl)- is unique due to the presence of the 3-methylbutylthio group, which imparts distinct hydrophobic properties and influences its reactivity and interactions in various chemical and biological systems.
Eigenschaften
CAS-Nummer |
53066-78-7 |
|---|---|
Molekularformel |
C13H18O3S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
2,2-dihydroxy-1-[4-(3-methylbutylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3S/c1-9(2)7-8-17-11-5-3-10(4-6-11)12(14)13(15)16/h3-6,9,13,15-16H,7-8H2,1-2H3 |
InChI-Schlüssel |
NJSYWZXMXREHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=CC=C(C=C1)C(=O)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


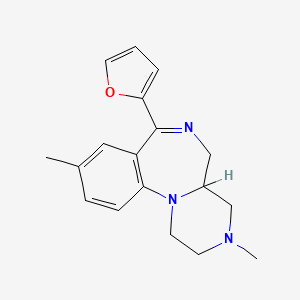
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
